1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)11-21-18(25)22-16-4-2-1-3-15(16)17-12-24-9-10-26-19(24)23-17/h1-10,12H,11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCXWSCSMWUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives, including 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea, in inhibiting tumor growth:
- Inhibition of FAK : Research indicates that compounds in this class can inhibit the phosphorylation of FAK, leading to reduced cancer cell migration and proliferation. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, demonstrating potent antitumor activity .
- Combination Therapy : The compound has been explored for its potential to enhance the efficacy of existing chemotherapeutic agents like gemcitabine. It has been observed that co-treatment can increase the expression of human equilibrative nucleoside transporter-1 (hENT-1), which is critical for gemcitabine uptake .
Fluorescent Probes
Another application involves the development of fluorescent probes based on imidazo[2,1-b]thiazole structures for detecting metal ions:
- Detection of In3+ and Cr3+ : A derivative was synthesized that exhibited high sensitivity and selectivity towards indium (In3+) and chromium (Cr3+) ions through a fluorescence 'off–on–off' response mechanism. This property can be utilized in environmental monitoring and biological assays .
Case Study 1: Antitumor Activity in Mesothelioma
A study evaluated ten imidazo[2,1-b][1,3,4]thiadiazole compounds for their cytotoxic effects on mesothelioma cells. Among these, compounds similar to this compound demonstrated significant antiproliferative effects with promising IC50 values . The study concluded that these compounds could serve as potential candidates for further development in cancer therapies.
Case Study 2: Fluorescent Sensing Applications
The synthesis of a novel fluorescent probe based on imidazo[2,1-b]thiazole demonstrated its capability to selectively detect metal ions at low concentrations. This application showcases the versatility of imidazo compounds beyond traditional therapeutic uses, indicating potential in analytical chemistry and environmental science .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The imidazo[2,1-b]thiazole core is particularly important for binding interactions, while the fluorobenzyl group enhances the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can be compared with other compounds featuring similar structural motifs, such as:
1-(4-Chlorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: This compound differs by the substitution of a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(4-Methylbenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: The presence of a methyl group instead of fluorine can influence the compound’s electronic properties and interactions with molecular targets.
1-(4-Nitrobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, providing an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₅FN₂S
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazo[2,1-b]thiazole moiety is known for its role in mediating interactions with enzymes and receptors involved in cancer and infectious diseases.
Anticancer Activity
Numerous studies have indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines, including breast and lung cancers, by inducing apoptosis and interfering with cell cycle progression. The presence of the fluorobenzyl group enhances the lipophilicity and cellular uptake of these compounds, contributing to their anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities. The structure-activity relationship suggests that the introduction of electron-withdrawing groups like fluorine enhances antimicrobial potency.
In vitro assays have shown that derivatives similar to this compound exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans .
Antimalarial Activity
Recent studies have focused on the antimalarial potential of thiazole derivatives. A series of compounds were synthesized and tested against Plasmodium falciparum, revealing promising results. Modifications to the phenyl ring significantly influenced their in vitro potency against malaria parasites, suggesting that further optimization could lead to more effective antimalarial agents .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Thiazole Derivative | Anticancer | Induced apoptosis in breast cancer cells; IC50 values below 10 µM. |
| 2 | Imidazo[2,1-b]thiazole Analog | Antimicrobial | Effective against Staphylococcus aureus with MIC values < 5 µg/mL. |
| 3 | Fluorobenzyl Thiazole | Antimalarial | Demonstrated >80% inhibition of P. falciparum at 5 µM concentration. |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the imidazo[2,1-b]thiazole ring significantly affect biological activity:
- Fluorine Substitution : Enhances potency due to increased electron-withdrawing effects.
- Aromatic Systems : The presence of additional aromatic rings can improve binding affinity to target proteins.
These modifications suggest a pathway for developing more potent derivatives through rational design based on electronic properties and steric factors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., Friedel-Crafts acylation, Heck reaction) under inert atmospheres (N₂/Ar) to stabilize reactive intermediates . High-yield protocols (90–96%) emphasize solvent-free conditions and Eaton’s reagent for regioselectivity . Optimization includes thin-layer chromatography (TLC) monitoring and purification via silica gel chromatography .
- Key Data : Yields depend on substrate accessibility and reaction time (e.g., 24–48 hours for imidazo-thiazole ring closure) .
Q. How should researchers characterize the structural conformation of this compound?
- Methodology : Use X-ray crystallography for definitive spatial arrangement analysis or NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions . Mass spectrometry (HRMS) validates molecular weight (expected ~450–500 g/mol based on analogs) .
- Key Data : Comparable compounds (e.g., N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide) show planar imidazo-thiazole rings with π-π stacking in crystal structures .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., NSCLC, glioblastoma) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based urease or carbonic anhydrase assays using purified enzymes .
- Key Data : Analogous imidazo-thiazoles exhibit IC₅₀ values of 0.5–10 µM in cancer models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., ER stress pathway modulation observed in imidazo-thiazole derivatives ).
- Case Study : iMDK (a structural analog) showed PI3K inhibition in NSCLC cells but required MEK co-inhibition (PD0325901) for synergistic apoptosis .
Q. What strategies enhance the compound’s bioavailability and blood-brain barrier (BBB) penetration?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- LogP Optimization : Adjust fluorobenzyl or urea substituents to balance hydrophilicity (target LogP ~2–3) .
- Key Data : Piperazine-containing analogs (e.g., N-(2-(3-(piperazin-1-ylmethyl)imidazo-thiazol-6-yl)phenyl)pyrazine-2-carboxamide) show improved BBB penetration in murine models .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Methodology :
- Fragment Replacement : Test fluorobenzyl vs. methoxybenzyl groups for target affinity .
- Urea Isosteres : Replace urea with sulfonamide or carbamate to enhance metabolic stability .
- Key Data : Substitution at the imidazo-thiazole 6-position (e.g., naphthamide vs. pyrazine) significantly alters SIRT1 activation (EC₅₀ = 0.16 µM in optimized derivatives ).
Q. What combinatorial therapies enhance efficacy while minimizing resistance?
- Methodology :
- Pathway Synergy : Pair with MEK inhibitors (e.g., PD0325901) to amplify apoptosis in PI3K/MAPK co-targeting .
- Drug Conjugates : Link to monoclonal antibodies for tumor-selective delivery (tested in imidazo-thiazole-antibody conjugates ).
- Key Data : Co-administration of iMDK and PD0325901 reduced tumor volume by 70% in NSCLC xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
